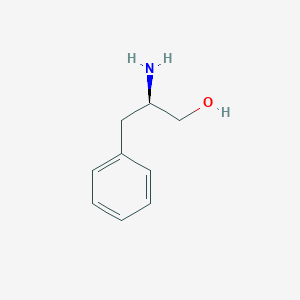

D-Penylalaninol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316779 | |

| Record name | D-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-64-1 | |

| Record name | D-Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-amino-3-phenylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of D-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalaninol, a chiral amino alcohol, is a critical building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable tool in asymmetric synthesis, serving as a chiral auxiliary to control the stereochemical outcome of reactions. This technical guide provides an in-depth overview of the physical and chemical properties of D-Phenylalaninol, detailed experimental protocols for its characterization, and insights into its applications, particularly in drug development.

Physicochemical Properties

D-Phenylalaninol is a white to light yellow crystalline powder. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of D-Phenylalaninol

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-phenylpropan-1-ol | [1] |

| Synonyms | (R)-2-Amino-3-phenyl-1-propanol, D-Phe-ol | [2] |

| CAS Number | 5267-64-1 | [2][3] |

| Molecular Formula | C₉H₁₃NO | [2][3][4] |

| Molecular Weight | 151.21 g/mol | [1][2][5] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 90-96 °C | [2][6] |

| Boiling Point | 303.8 - 307.5 °C at 760 mmHg | [3][6] |

| Density | 1.077 - 1.201 g/cm³ | [3][6] |

| Flash Point | 137.5 - 139.8 °C | [3][6] |

Table 2: Chemical and Spectroscopic Properties of D-Phenylalaninol

| Property | Value | Reference(s) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [3][7] |

| Optical Rotation | [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl) | [2] |

| pKa (Predicted) | 12.85 ± 0.10 | [3][8] |

| LogP (Predicted) | 0.7 - 1.249 | [3] |

| Hydrogen Bond Donor Count | 2 | [3][7] |

| Hydrogen Bond Acceptor Count | 2 | [3][7] |

| Rotatable Bond Count | 3 | [3][7] |

| ¹H NMR, ¹³C NMR, IR, Mass Spec | Spectra available from various sources. | [6][9] |

Experimental Protocols

Melting Point Determination

The melting point of D-Phenylalaninol can be determined using a standard capillary melting point apparatus. This method relies on the visual observation of the phase transition from solid to liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered D-Phenylalaninol is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[2]

Solubility Assessment (Qualitative)

A qualitative assessment of D-Phenylalaninol's solubility in various solvents can be performed to confirm its general solubility profile.

Methodology:

-

Preparation: A small, measured amount of D-Phenylalaninol (e.g., 5-10 mg) is placed into a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 0.5 mL) is added to the test tube.

-

Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, incremental additions of the solvent can be made, with agitation after each addition, to estimate the solubility.[4]

Synthesis and Applications

Synthesis of D-Phenylalaninol

D-Phenylalaninol can be synthesized from D-phenylalanine. A common laboratory-scale method involves the reduction of the carboxylic acid group.

Representative Experimental Workflow:

-

Esterification: D-phenylalanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.

-

Reduction: The resulting amino ester is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran).

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by crystallization or chromatography, to yield D-Phenylalaninol.[10]

References

- 1. D(+)-Phenylalaninol: Synthesis, Chiral Recognition, and Gastric Acid Secretion Inhibition_Chemicalbook [chemicalbook.com]

- 2. pennwest.edu [pennwest.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. benchchem.com [benchchem.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chymist.com [chymist.com]

- 8. byjus.com [byjus.com]

- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phenylalaninol, the chiral amino alcohol derived from the D-isomer of phenylalanine, is a critical building block in synthetic organic chemistry and holds significant importance in the pharmaceutical industry. Its defined stereochemistry makes it an invaluable chiral auxiliary and a precursor for the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of D-Phenylalaninol. It further details experimental protocols for its synthesis and stereochemical analysis, and explores its biological role as a monoamine releasing agent.

Core Structure and Physicochemical Properties

D-Phenylalaninol, systematically named (2R)-2-amino-3-phenylpropan-1-ol, is a chiral molecule featuring a primary alcohol, a primary amine, and a benzyl group attached to a propane backbone. The stereocenter at the C2 position, with the (R) configuration, is crucial to its chemical and biological identity.

Structural and Chemical Identifiers

The fundamental structural details and identifiers for D-Phenylalaninol are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-phenylpropan-1-ol[1] |

| Synonyms | (R)-(+)-2-Amino-3-phenyl-1-propanol, D-Phe-ol[2][3] |

| CAS Number | 5267-64-1[2] |

| Molecular Formula | C₉H₁₃NO[2] |

| Molecular Weight | 151.21 g/mol [1] |

| InChI Key | STVVMTBJNDTZBF-SECBINFHSA-N[1] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--N[1] |

Physicochemical Data

The key physicochemical properties of D-Phenylalaninol are presented in the following table for easy reference.

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | 90-96 °C[2] |

| Optical Rotation | [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl)[2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[4][5] |

| Storage Conditions | Store at 0-8°C[2] |

Stereochemistry and Its Significance

The stereochemistry of D-Phenylalaninol is defined by the (R) configuration at the chiral center (C2). This specific spatial arrangement of the amino and hydroxymethyl groups relative to the benzyl side chain is fundamental to its application as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective synthesis of complex molecules.[2] The enantiomer, L-Phenylalaninol, possesses the (S) configuration and exhibits different biological and chemical properties.

The distinct stereochemistry of D- and L-phenylalanine derivatives leads to differential interactions with chiral biological macromolecules such as receptors and enzymes, resulting in varied physiological effects.

Experimental Protocols

Synthesis of D-Phenylalaninol via Reduction of D-Phenylalanine

A common and effective method for the synthesis of D-Phenylalaninol is the reduction of the carboxylic acid functionality of D-phenylalanine.

Materials:

-

D-Phenylalanine

-

Lithium borohydride (LiBH₄)

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), freshly distilled

-

Methanol (MeOH)

-

2.5 M aqueous Sodium Hydroxide (NaOH)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Flame-dried reaction flask with a magnetic stirrer

-

Ice/water bath

-

Nitrogen atmosphere setup

Procedure:

-

To a cold (0°C) solution of LiBH₄ (2.0 equivalents) in freshly distilled THF, add TMSCl (4.0 equivalents) under a nitrogen atmosphere.

-

Remove the ice bath and stir the mixture at room temperature for 15 minutes.

-

Re-cool the mixture to 0°C and add D-phenylalanine (1.0 equivalent).

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Cool the mixture to 0°C and quench the reaction by the dropwise addition of MeOH, followed by 2.5 M aqueous NaOH.

-

Evaporate the solvent in vacuo.

-

Extract the residue with chloroform (5 times).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-Phenylalaninol as a white crystalline solid.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of D-Phenylalaninol can be determined using chiral HPLC.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., teicoplanin-based chiral stationary phase like Astec® CHIROBIOTIC® T)

-

HPLC grade methanol, glacial acetic acid, and triethylamine

-

D-Phenylalaninol sample

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of HPLC grade methanol with 0.1% glacial acetic acid and 0.05% triethylamine.

-

Degas the mobile phase before use.

Sample Preparation:

-

Dissolve a small amount of the D-Phenylalaninol sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

-

Column: Teicoplanin-based chiral stationary phase

-

Mobile Phase: Methanol with 0.1% acetic acid and 0.05% triethylamine

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

The retention times for D- and L-Phenylalaninol will be different, allowing for the determination of enantiomeric excess.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of D-Phenylalaninol can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are typical chemical shifts observed in CDCl₃:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.20-7.35 (m, 5H) | 138.5 (Ar-C) |

| CH(NH₂) | 3.35 (m, 1H) | 129.3 (Ar-CH) |

| CH₂OH | 3.45-3.65 (m, 2H) | 128.6 (Ar-CH) |

| CH₂Ph | 2.55-2.75 (m, 2H) | 126.3 (Ar-CH) |

| NH₂ & OH | 2.0-3.0 (br s, 3H) | 66.5 (CH₂OH) |

| 54.5 (CHNH₂) | ||

| 40.8 (CH₂Ph) |

Note: Chemical shifts can vary depending on the solvent and concentration.

Biological Activity and Signaling

D-Phenylalaninol is a psychostimulant and a monoamine releasing agent (MRA).[6] It exhibits a preference for inducing the release of norepinephrine (NE) over dopamine (DA).

Monoamine Release Data

| Neurotransmitter | EC₅₀ for Release (nM) |

| Norepinephrine | 106 |

| Dopamine | 1,355 |

| Serotonin | >10,000 |

Data obtained from studies on rat brain synaptosomes.[6]

Mechanism of Action

As a monoamine releasing agent, D-Phenylalaninol is thought to exert its effects through the following mechanism:

-

Uptake into Presynaptic Neuron: D-Phenylalaninol enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and to a lesser extent, the dopamine transporter (DAT).

-

Interaction with VMAT2: Inside the neuron, it interacts with vesicular monoamine transporter 2 (VMAT2), leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: D-Phenylalaninol can also induce the reversal of the plasma membrane transporters (NET and DAT), causing the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.

This increase in synaptic concentrations of norepinephrine and dopamine leads to enhanced neurotransmission.

Applications in Drug Development

D-Phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceuticals.[2] Its defined stereochemistry is essential for creating drugs with high selectivity and efficacy. It is also used as a precursor in the synthesis of other chiral molecules and as a chiral catalyst in asymmetric reactions.[2] Notably, D-Phenylalaninol is a known impurity in the synthesis of solriamfetol, a dopamine and norepinephrine reuptake inhibitor.[6]

Conclusion

D-Phenylalaninol is a molecule of significant interest to researchers in organic synthesis and drug development. Its well-defined structure and stereochemistry, coupled with its biological activity as a monoamine releasing agent, make it a versatile tool in the creation of new chemical entities with therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in a research and development setting.

References

- 1. scribd.com [scribd.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Monoamine releasing agent [medbox.iiab.me]

- 6. Phenylalaninol - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of D-Phenylalaninol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a critical chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in standardized tables for ease of reference and comparison.

Introduction

D-Phenylalaninol is a chiral amino alcohol derived from the reduction of the amino acid D-phenylalanine. Its stereocenter makes it an invaluable precursor and chiral auxiliary in asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in quality control, reaction monitoring, and structural elucidation of derivative compounds. This document collates and presents the essential ¹H NMR, ¹³C NMR, IR, and MS data for D-Phenylalaninol.

Spectroscopic Data Summary

The following sections provide the key spectral data for D-Phenylalaninol. Data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1 ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ) [ppm] | Solvent / Frequency |

| Phenyl-H (m) | 7.29 - 7.18 | CDCl₃ / 400 MHz |

| -CH₂OH (dd) | 3.61 | CDCl₃ / 400 MHz |

| -CH₂OH (dd) | 3.38 | CDCl₃ / 400 MHz |

| -CH(NH₂) (m) | 3.10 | CDCl₃ / 400 MHz |

| -CH₂-Ph (dd) | 2.78 | CDCl₃ / 400 MHz |

| -CH₂-Ph (dd) | 2.50 | CDCl₃ / 400 MHz |

| -NH₂ / -OH (br s) | Not explicitly assigned | CDCl₃ / 400 MHz |

Note: The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and their chemical shift can be variable depending on concentration and solvent purity. They were not explicitly assigned in the reference spectrum.

2.1.2 ¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The following data is for the racemic mixture, D,L-2-amino-3-phenyl-1-propanol; chemical shifts for the D-enantiomer are identical in a non-chiral solvent.

| Assignment | Chemical Shift (δ) [ppm] | Source / Solvent |

| C (quaternary, Phenyl) | 138.8 | SpectraBase / CDCl₃ |

| CH (ortho, Phenyl) | 129.2 | SpectraBase / CDCl₃ |

| CH (meta, Phenyl) | 128.5 | SpectraBase / CDCl₃ |

| CH (para, Phenyl) | 126.1 | SpectraBase / CDCl₃ |

| -CH₂OH | 66.3 | SpectraBase / CDCl₃ |

| -CH(NH₂) | 56.4 | SpectraBase / CDCl₃ |

| -CH₂-Ph | 40.5 | SpectraBase / CDCl₃ |

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |

| N-H Stretch (Primary Amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of molecular weight and structural features. The molecular weight of D-Phenylalaninol is 151.21 g/mol .

| m/z | Relative Intensity (%) | Possible Fragment |

| 151 | ~5 | [M]⁺ (Molecular Ion) |

| 120 | 31.8 | [M - CH₂OH]⁺ |

| 103 | 9.1 | [C₈H₇]⁺ or [C₇H₅O]⁺ |

| 91 | 19.0 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 6.7 | [C₆H₅]⁺ (Phenyl ion) |

| 60 | 100.0 | [CH₄NO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of D-Phenylalaninol for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Wipe the outside of the tube and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, then allow it to dry completely.

-

Place a small amount (a few milligrams) of solid D-Phenylalaninol powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

-

-

Instrument Setup & Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, a resolution of 4 cm⁻¹ is used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After data collection, clean the ATR crystal and press arm thoroughly.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Dissolve a small amount (~1 mg) of D-Phenylalaninol in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe can be used, where the sample is placed in a capillary tube at the probe's tip. The probe is inserted into the ion source and gently heated to volatilize the sample.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The high energy of this process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.

-

The positively charged ions (molecular ion and fragments) are accelerated out of the ion source by an electric field.

-

The ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a compound like D-Phenylalaninol is depicted below.

Caption: Workflow for Spectroscopic Analysis of D-Phenylalaninol.

A Technical Guide to the Commercial Availability and Sourcing of D-Phenylalaninol for Researchers and Drug Development Professionals

Introduction

D-Phenylalaninol, a chiral amino alcohol, is a critical building block in modern organic synthesis and pharmaceutical development. Its significance lies in its role as a versatile chiral auxiliary and a key intermediate in the synthesis of complex, optically active molecules. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity D-Phenylalaninol is paramount to the success of their projects. This in-depth technical guide provides a comprehensive overview of the commercial availability of D-Phenylalaninol, profiles of key suppliers, quality control methodologies, and a systematic approach to sourcing this essential chemical compound.

Commercial Availability and Key Suppliers

D-Phenylalaninol is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized manufacturers. The compound is typically offered in research-grade purities, with some suppliers potentially offering GMP (Good Manufacturing Practice) grade material upon request for applications in later-stage drug development.

Data Presentation: Supplier and Product Specifications

The following tables summarize quantitative data from various suppliers of D-Phenylalaninol, providing a comparative overview of purity, pricing, and other key specifications.

Table 1: General Product Specifications for D-Phenylalaninol

| Property | Specification | Source |

| CAS Number | 5267-64-1 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 90-96 °C | [1] |

| Optical Rotation | [α]²⁷/D = +22 ± 2º (c=1.2 in 1N HCl) | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [6] |

| Storage | 0-8°C, under inert gas, away from air. | [1] |

Table 2: Purity and Pricing of D-Phenylalaninol from Select Suppliers

| Supplier | Purity Specification | Quantity | Price (USD) |

| Chem-Impex | ≥ 98% (NMR) | 5g | $18.53 |

| 25g | $53.48 | ||

| 100g | $168.35 | ||

| 250g | $376.66 | ||

| 1kg | $1,440.26 | ||

| Thermo Scientific Chemicals | 99+% | 25g | Varies |

| 100g | $242.65 (special offer) | ||

| Oakwood Chemical | Not specified | 1g | $10.00 |

| 5g | $11.00 | ||

| 25g | $43.00 | ||

| Sigma-Aldrich (Merck) | ≥98% (HPLC) | 25g | $41.10 |

| 100g | $80.20 | ||

| Hangzhou Longshine Bio-Tech | 99% by HPLC | Bulk inquiries invited | Price on request |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is typically available upon request.

Global Sourcing Considerations

Beyond North American and European suppliers, a significant number of manufacturers are based in Asia, particularly in China and India. These suppliers can often provide D-Phenylalaninol in larger, bulk quantities and may offer competitive pricing. When sourcing from international suppliers, it is crucial to conduct thorough due diligence regarding their quality management systems and regulatory compliance.

Quality Control and Impurity Profile

Ensuring the purity and chiral integrity of D-Phenylalaninol is critical for its application in sensitive synthetic procedures. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the results of their quality control testing.

Common Impurities

Potential impurities in D-Phenylalaninol can arise from the synthetic route or degradation. These may include:

-

L-Phenylalaninol: The opposite enantiomer is a critical impurity to monitor, as its presence can significantly impact the stereochemical outcome of a reaction.

-

Starting Materials: Residual starting materials from the synthesis, such as D-phenylalanine or its derivatives, may be present.

-

Solvents: Residual solvents used in the synthesis and purification process.

-

By-products: Other related compounds formed during the synthesis. Phenylalaninol itself is a known impurity in the synthesis of the drug solriamfetol[7].

Experimental Protocols for Quality Control

For researchers who need to verify the quality of incoming D-Phenylalaninol or monitor its stability, the following experimental protocols, based on published analytical methods, can be adapted.

Protocol 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the enantiomers of phenylalaninol, thus determining the enantiomeric excess (e.e.) of the D-isomer.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., CROWNPAK CR(+), Teicoplanin-based, or Cyclodextrin-based columns)[8][9][10]

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Acids and bases for mobile phase modification (e.g., perchloric acid, triethylamine)[10]

-

D-Phenylalaninol sample

-

L-Phenylalaninol reference standard (if available)

Methodology:

-

Mobile Phase Preparation: A common mobile phase for chiral separation on a CROWNPAK CR(+) column is a mixture of aqueous perchloric acid (pH adjusted to 1.5-4.0) and methanol (e.g., 90:10 v/v)[10]. For teicoplanin-based columns, a mobile phase of acetonitrile and water (e.g., 75:25 v/v) can be effective[8]. The optimal mobile phase composition should be determined experimentally.

-

Sample Preparation: Accurately weigh and dissolve a small amount of D-Phenylalaninol in the mobile phase to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm)[11].

-

The retention times for D- and L-Phenylalaninol will differ. The peak area of each enantiomer can be used to calculate the enantiomeric excess.

-

Protocol 2: Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical identity and assessing the overall purity of D-Phenylalaninol.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

-

D-Phenylalaninol sample

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the D-Phenylalaninol sample in a suitable deuterated solvent in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

The expected chemical shifts for D-Phenylalaninol in CDCl₃ are approximately:

-

δ 7.2-7.4 ppm (m, 5H, aromatic protons)

-

δ 3.5-3.8 ppm (m, 2H, -CH₂OH)

-

δ 3.1-3.3 ppm (m, 1H, -CH(NH₂)-)

-

δ 2.6-2.8 ppm (m, 2H, -CH₂-Ph)

-

δ 1.8-2.2 ppm (br s, 3H, -NH₂ and -OH)[12]

-

-

-

Data Analysis:

-

Compare the obtained spectrum with a reference spectrum to confirm the identity of the compound.

-

Integration of the peaks can be used to assess the presence of impurities. The presence of unexpected signals may indicate impurities.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows for sourcing and quality control of D-Phenylalaninol.

Supplier Selection Workflow

Caption: A logical workflow for the selection of a D-Phenylalaninol supplier.

Quality Control Workflow for Incoming Material

Caption: A typical quality control workflow for incoming D-Phenylalaninol.

Conclusion

D-Phenylalaninol is a commercially accessible and vital component for research and development in the pharmaceutical and chemical industries. A systematic approach to sourcing, including a thorough evaluation of suppliers and rigorous in-house quality control, is essential to ensure the integrity of research and the quality of the final product. By utilizing the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently procure high-quality D-Phenylalaninol for their critical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. D-Phenylalaninol 5267-64-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. D-Phenylalanine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. D(+)-Phenylalaninol | 5267-64-1 [chemicalbook.com]

- 7. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]

D-Phenylalaninol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for D-Phenylalaninol (CAS No. 5267-64-1). The information herein is compiled from publicly available Safety Data Sheets (SDS) and established experimental guidelines to ensure the safe use of this compound in a laboratory setting. This document is intended for professionals in research, discovery, and drug development who may handle D-Phenylalaninol.

Hazard Identification and Classification

D-Phenylalaninol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is its corrosivity.

GHS Classification:

Signal Word: Danger[1][2][3][4]

Hazard Statement:

Pictogram:

-

Corrosion

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Phenylalaninol is presented in Table 1.

Table 1: Physical and Chemical Properties of D-Phenylalaninol

| Property | Value | Reference |

| Chemical Name | (R)-2-Amino-3-phenyl-1-propanol | [1] |

| Synonyms | D-Phenylalaninol, (R)-(+)-2-Amino-3-phenyl-1-propanol | [3] |

| CAS Number | 5267-64-1 | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [4] |

| Appearance | Light yellow powder/solid | [3][4] |

| Melting Point | 90 - 94 °C (194 - 201.2 °F) | [3] |

| Solubility | Soluble in water | [4] |

Toxicological Data

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with D-Phenylalaninol.

Engineering Controls

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

Table 2: Recommended Personal Protective Equipment for Handling D-Phenylalaninol

| Protection Type | Specification | Purpose | Reference |

| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash protection. | To prevent eye contact with dust or splashes. | [1] |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent direct skin contact with the compound. | [1] |

| Body Protection | A standard laboratory coat is required. For larger quantities or where significant dust generation is possible, wear impervious, fire/flame-resistant clothing. | To protect skin and personal clothing from contamination. | [1] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95 or P1 dust mask). | To prevent inhalation of airborne powder. | [3] |

Handling Procedures

-

Wash hands thoroughly after handling.[1]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Store in a designated corrosives area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for D-Phenylalaninol Exposure

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | [3] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately. | [2][3] |

Accidental Release Measures

-

Ensure adequate ventilation.[1]

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.[1]

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the chemical enter drains.[1]

-

Sweep up and shovel into suitable containers for disposal.[3]

Experimental Protocols for Safety Assessment

The following sections describe the methodologies for key experiments to assess the skin and eye irritation/corrosion potential of a substance like D-Phenylalaninol, based on OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[6] Untreated skin areas serve as a control.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6][9] Observations may continue for up to 14 days to assess the reversibility of the effects.[7][9]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or corrosion to the eye.

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.[4]

-

Procedure: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal.[4][10] The other eye remains untreated and serves as a control.[10]

-

Initial Test: The test is initially performed on a single animal. If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[4][10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The duration of the observation period can be extended up to 21 days to evaluate the reversibility of the effects.[4]

Visualized Safety Workflows

The following diagrams illustrate key safety-related workflows for handling D-Phenylalaninol.

Caption: Hazard identification and emergency response workflow for D-Phenylalaninol.

Caption: Step-by-step workflow for the safe handling of D-Phenylalaninol.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. enfo.hu [enfo.hu]

- 10. nucro-technics.com [nucro-technics.com]

D-Phenylalaninol: A Chiral Building Block with Emerging Therapeutic Potential in its Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Phenylalaninol is a chiral amino alcohol that has traditionally been utilized as a fundamental building block in asymmetric organic synthesis.[1][2] Its significance in the pharmaceutical industry lies in its role as a precursor and chiral auxiliary for the creation of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1][3] While direct therapeutic applications of D-Phenylalaninol are not extensively documented, its derivatives and closely related compounds have shown significant pharmacological activity, particularly in the realm of central nervous system disorders. This guide provides a comprehensive overview of the known psychostimulant properties of the racemic mixture, the therapeutic applications of its derivatives, and the potential pharmacological activities suggested by related compounds.

Pharmacological Profile of Phenylalaninol and its Derivatives

The racemic mixture, DL-Phenylalaninol, has been identified as a psychostimulant and a monoamine releasing agent.[4] Its mechanism of action is primarily associated with the release of norepinephrine and, to a lesser extent, dopamine.[4]

A key derivative of D-Phenylalaninol, Solriamfetol (O-carbamoyl-D-phenylalaninol), is a clinically approved wakefulness-promoting agent.[4] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is used to treat excessive sleepiness in patients with narcolepsy and obstructive sleep apnea.[4]

The related amino acid, D-phenylalanine, has been investigated for its potential analgesic and antidepressant effects.[5][6] It is thought to inhibit the degradation of enkephalins, which are endogenous opioids, by blocking the enzyme carboxypeptidase A.[5][7][8]

Quantitative Data on Monoamine Release

The following table summarizes the in vitro efficacy of DL-Phenylalaninol as a monoamine releasing agent in rat brain synaptosomes.

| Monoamine | EC₅₀ (nM) |

| Norepinephrine | 106[4] |

| Dopamine | 1,355[4] |

| Serotonin | >10,000[4] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for DL-Phenylalaninol involves the release of monoamine neurotransmitters. This is a common pathway for many psychostimulant drugs. The diagram below illustrates the proposed mechanism.

Caption: Proposed mechanism of DL-Phenylalaninol-induced monoamine release.

The potential analgesic effect of D-phenylalanine is believed to stem from its ability to inhibit the enzymatic breakdown of enkephalins. This leads to an accumulation of these endogenous opioids, resulting in pain relief.

Caption: Proposed mechanism of D-phenylalanine-induced analgesia.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of D-Phenylalaninol and its derivatives are crucial for ongoing research. The following outlines a general workflow for such investigations.

1. Synthesis of D-Phenylalaninol Derivatives:

-

Objective: To synthesize novel derivatives of D-Phenylalaninol for pharmacological screening.

-

General Procedure: D-Phenylalaninol serves as the starting material. Standard organic chemistry reactions such as esterification, amidation, or carbamoylation can be employed to modify the hydroxyl or amino group. Reaction progress is monitored by thin-layer chromatography (TLC) and the final products are purified using column chromatography or recrystallization. Characterization is performed using techniques like NMR, mass spectrometry, and IR spectroscopy.

2. In Vitro Monoamine Releaser Assay:

-

Objective: To determine the potency and efficacy of synthesized compounds as monoamine releasing agents.

-

Methodology:

-

Preparation of rat brain synaptosomes.

-

Pre-loading of synaptosomes with radiolabeled monoamines (e.g., ³H-norepinephrine, ³H-dopamine).

-

Incubation of the pre-loaded synaptosomes with varying concentrations of the test compound.

-

Measurement of the amount of radiolabeled monoamine released into the supernatant using a scintillation counter.

-

Data analysis to determine EC₅₀ values.

-

Caption: Experimental workflow for in vitro monoamine releaser assay.

Future Directions and Conclusion

While D-Phenylalaninol's primary role remains in chemical synthesis, the pharmacological activity of its derivatives and related compounds highlights a promising area for therapeutic research. The psychostimulant properties of DL-Phenylalaninol and the clinical success of Solriamfetol suggest that the D-Phenylalaninol scaffold is a valuable starting point for the development of novel CNS-active agents. Further investigation into the structure-activity relationships of D-Phenylalaninol derivatives could lead to the discovery of new therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The potential analgesic and antidepressant effects of the related compound, D-phenylalanine, also warrant further exploration and may inspire the design of novel D-Phenylalaninol-based therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. D(+)-Phenylalaninol: Synthesis, Chiral Recognition, and Gastric Acid Secretion Inhibition_Chemicalbook [chemicalbook.com]

- 4. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Phenylalanine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Phenylalaninol from D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phenylalaninol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its preparation from the readily available amino acid D-phenylalanine is a critical transformation. This document provides detailed protocols for the synthesis of D-phenylalaninol from D-phenylalanine via chemical reduction, focusing on two common and effective methods: reduction with lithium aluminium hydride (LAH) and a milder approach using sodium borohydride with an in-situ generated borane. These protocols are intended to provide researchers with reliable methods to obtain this important chiral alcohol.

Introduction

The reduction of the carboxylic acid moiety of D-phenylalanine to a primary alcohol yields D-phenylalaninol, a key chiral intermediate. The primary challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of the amine group. Several reducing agents can accomplish this transformation, with varying degrees of reactivity, safety, and yield.[2][3] This application note details two widely used methods for this synthesis, providing a comparative basis for selecting the most appropriate protocol for a given research need.

Methods and Protocols

Two primary methods for the reduction of D-phenylalanine are presented below:

-

Method A: Lithium Aluminium Hydride (LAH) Reduction. LAH is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols.[4][5] This method is rapid and often high-yielding but requires strict anhydrous conditions due to the high reactivity of LAH with water.[5][6]

-

Method B: Sodium Borohydride (NaBH4) with an Activating Agent. Sodium borohydride is a milder and safer reducing agent than LAH but does not typically reduce carboxylic acids directly.[7] However, in the presence of an activating agent, such as iodine or a Lewis acid, it can generate borane (BH3) in situ, which readily reduces carboxylic acids.[6][8] This method offers a safer alternative to LAH.

Diagram of the Synthetic Pathway

Caption: General reaction pathway for the reduction of D-phenylalanine to D-phenylalaninol.

Experimental Protocols

Method A: Reduction with Lithium Aluminium Hydride (LAH)

This protocol is adapted from established literature procedures.[3][9]

Materials:

-

D-Phenylalanine

-

Lithium Aluminium Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Toluene for recrystallization

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

LAH Suspension: Carefully add a suspension of LAH (approximately 2-3 molar equivalents) in anhydrous THF to the flask.

-

Addition of D-Phenylalanine: Slowly add D-phenylalanine (1 molar equivalent) in small portions to the stirred LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete reaction.[6]

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and dropwise, add water to quench the excess LAH, followed by the addition of a 15% NaOH solution, and then more water. This is known as the Fieser workup.

-

Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether or THF. The product is highly water-soluble, so extensive extraction of the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended to maximize yield.[6]

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as boiling toluene, to yield pure D-phenylalaninol as a white crystalline solid.[6]

Method B: Reduction with Sodium Borohydride and Iodine

This protocol is based on the in-situ generation of borane for the reduction.[8]

Materials:

-

D-Phenylalanine

-

Sodium Borohydride (NaBH4)

-

Iodine (I2)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Sodium Thiosulfate (Na2S2O3) solution

-

Aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend D-phenylalanine (1 molar equivalent) and sodium borohydride (approximately 3-4 molar equivalents) in anhydrous THF at 0 °C.

-

Addition of Iodine: Prepare a solution of iodine (approximately 1.5-2 molar equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of D-phenylalanine and NaBH4 at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude D-phenylalaninol can be purified by recrystallization or column chromatography to yield the pure product.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of D-phenylalaninol.

Data Presentation

The following table summarizes the quantitative data for different methods of synthesizing D-phenylalaninol from D-phenylalanine.

| Method | Reducing Agent/System | Solvent | Typical Yield | Purity | Reference(s) |

| 1 | Lithium Aluminium Hydride (LiAlH4) | THF | 87% | High after recrystallization | [3] |

| 2 | Sodium Borohydride (NaBH4) / Iodine (I2) | THF | 80-98% | >95% | [2] |

| 3 | Lithium Borohydride (LiBH4) / TMSCl | THF | 99% | High | [10][11] |

| 4 | Lithium (Li) / Aluminium Chloride (AlCl3) | THF | 91.2% | High | [2] |

| 5 | NaBH4 / Methanesulfonic Acid | THF | >75% | High | [6] |

| 6 | Carbonyl Diimidazole (CDI) / NaBH4 | - | 88% | >95% | [12] |

Discussion

The choice of method for the synthesis of D-phenylalaninol depends on several factors, including the scale of the reaction, available equipment, and safety considerations.

-

The LAH method is robust and provides high yields but requires careful handling of the pyrophoric and water-reactive reagent. The work-up can also be challenging due to the formation of emulsions and the high water solubility of the product.[6]

-

The NaBH4-based methods are generally safer and more convenient for laboratory-scale synthesis. The in-situ generation of borane from NaBH4 and an activator like iodine is an effective strategy.[2] The work-up is typically more straightforward than with LAH.

-

The LiBH4/TMSCl system offers an exceptionally high-yielding alternative, although it involves the use of TMSCl.[10][11]

-

The method utilizing Lithium and AlCl3 also reports very high yields and presents a viable alternative to hydride-based reductions.[2]

For all methods, ensuring the complete removal of water from the reaction is crucial for achieving high yields, especially when using metal hydrides. The purification of D-phenylalaninol is typically achieved by recrystallization, which affords a high-purity product. The optical purity of the D-phenylalaninol is generally retained throughout the reduction process.[12]

Conclusion

The synthesis of D-phenylalaninol from D-phenylalanine can be accomplished through various reliable and high-yielding methods. The protocols provided herein for the LAH and NaBH4/Iodine reductions offer researchers two distinct and effective strategies. The choice between these methods will depend on the specific requirements of the laboratory and the desired scale of the synthesis. The summarized data from various literature sources provide a useful guide for selecting the optimal conditions for this important chemical transformation.

References

- 1. D(+)-Phenylalaninol: Synthesis, Chiral Recognition, and Gastric Acid Secretion Inhibition_Chemicalbook [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. Chemistry of Amino Acids. III. Reduction of Phenylalanine Ethyl Ester and Its Derivatives with Sodium Borohydride. [jstage.jst.go.jp]

- 8. reddit.com [reddit.com]

- 9. Synthesis of (R)- and (S)-Amphetamine-d3 from the Corresponding Phenylalanines - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. scribd.com [scribd.com]

- 11. Amphetamine from phenylalanine , Hive Stimulants [chemistry.mdma.ch]

- 12. benthamopen.com [benthamopen.com]

Application Notes and Protocols: D-Phenylalaninol in the Synthesis of Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from D-Phenylalaninol. Chiral ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a vital aspect of drug development and fine chemical production. D-Phenylalaninol, a readily available chiral building block, serves as a versatile precursor for a variety of privileged ligand classes, including oxazolines, phosphines, and Schiff bases.

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

Chiral bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, known for their effectiveness in a wide range of metal-catalyzed reactions. The synthesis typically involves the condensation of a dinitrile or diacid derivative with a chiral amino alcohol.

Experimental Protocol: Synthesis of C₂-Symmetric Bis(oxazoline) Ligands from D-Phenylalaninol

This protocol is adapted from general methods for BOX ligand synthesis.[1][2]

Materials:

-

D-Phenylalaninol

-

Malononitrile or Diethyl malonate

-

Zinc triflate (Zn(OTf)₂) or Zinc chloride (ZnCl₂)

-

Toluene, anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve D-Phenylalaninol (2.0 equivalents) in anhydrous toluene.

-

Addition of Reagents: Add malononitrile (1.0 equivalent) and a catalytic amount of zinc triflate (5-10 mol%).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis(oxazoline) ligand.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a workflow for the synthesis of Bis(oxazoline) ligands.

Application in Asymmetric Catalysis

BOX ligands derived from D-Phenylalaninol are effective in various copper-catalyzed reactions.

| Reaction Type | Catalyst | Substrate | Yield (%) | ee (%) | Reference |

| Henry Reaction | Cu(II)-BOX complex | Aromatic Aldehydes | up to 99 | up to 99 | [3] |

| Cyclopropanation | Cu(I)-BOX complex | Styrene, Ethyl diazoacetate | up to 99 | up to 99 | [1] |

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are among the most important ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. D-Phenylalaninol can be used to synthesize various types of phosphine ligands, including phosphino-oxazolines (PHOX).

Experimental Protocol: Synthesis of a P,N-Chelating Phosphine Ligand

This protocol describes a general method for the synthesis of a phosphine ligand from D-Phenylalaninol.[4][5]

Materials:

-

D-Phenylalaninol

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve D-Phenylalaninol (1.0 equivalent) in anhydrous DCM in a flame-dried Schlenk flask under an inert atmosphere.

-

Addition of Base: Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

-

Phosphinylation: Slowly add chlorodiphenylphosphine (2.0 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ³¹P NMR.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel under an inert atmosphere using a mixture of hexane and ethyl acetate as the eluent.

The synthesis workflow for phosphine ligands is depicted below.

Application in Asymmetric Catalysis

D-Phenylalaninol-derived phosphine ligands have shown promise in palladium-catalyzed asymmetric allylic alkylation.

| Reaction Type | Catalyst | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Allylic Alkylation | Pd-Phosphine complex | Racemic allylic acetate | Dimethyl malonate | up to 95 | up to 97 | [6] |

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. They are particularly useful in the catalysis of reactions such as the asymmetric Henry reaction.

Experimental Protocol: Synthesis of a Salicylaldehyde-D-Phenylalaninol Schiff Base Ligand

This protocol is based on general procedures for Schiff base formation.[7][8]

Materials:

-

D-Phenylalaninol

-

Salicylaldehyde

-

Methanol or Ethanol

-

Sodium hydroxide (optional, as catalyst)

Procedure:

-

Dissolution: Dissolve D-Phenylalaninol (1.0 equivalent) in methanol in a round-bottom flask.

-

Condensation: Add salicylaldehyde (1.0 equivalent) to the solution. A catalytic amount of sodium hydroxide can be added to facilitate the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change.

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The logical flow for synthesizing Schiff base ligands is shown below.

Application in Asymmetric Catalysis

Copper complexes of D-Phenylalaninol-derived Schiff bases are effective catalysts for the asymmetric Henry reaction.

| Reaction Type | Catalyst | Substrate | Yield (%) | ee (%) | Reference |

| Henry Reaction | Cu(II)-Schiff base complex | Aromatic and Aliphatic Aldehydes | up to 97 | up to 99 | [9][10] |

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel chiral phosphine ligands and complexes from amino acid esters - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. primescholars.com [primescholars.com]

- 9. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application of D-Phenylalaninol in Pharmaceutical Intermediates: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalaninol is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its rigid structure and defined stereochemistry make it an excellent chiral auxiliary and a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of D-Phenylalaninol in the synthesis of the FDA-approved drug Solriamfetol and as a chiral auxiliary in asymmetric aldol reactions, a cornerstone of modern synthetic organic chemistry.

Application 1: Chiral Building Block in the Synthesis of Solriamfetol

D-Phenylalaninol is a key starting material in the efficient, one-step synthesis of Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness.[1][2] This synthesis highlights the utility of D-Phenylalaninol as a chiral precursor that directly incorporates its stereocenter into the final drug molecule.

Quantitative Data: Synthesis of Solriamfetol

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Reference |

| D-Phenylalaninol | Sodium Cyanate | Solriamfetol | 89 | >99 | [3] |

Experimental Protocol: Synthesis of Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate)

Materials:

-

D-Phenylalaninol

-

Sodium cyanate

-

Hydrochloric acid (concentrated)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Phenylalaninol (1.0 eq) in water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add concentrated hydrochloric acid to the solution to adjust the pH to acidic conditions.

-

In a separate container, prepare a solution of sodium cyanate (1.1 eq) in water.

-

Add the sodium cyanate solution dropwise to the cooled D-Phenylalaninol solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

The product, Solriamfetol, will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any unreacted starting materials and salts.

-

Dry the purified Solriamfetol in a vacuum oven or desiccator to a constant weight. The reported yield for this one-step synthesis is approximately 89%.[3]

Logical Workflow for Solriamfetol Synthesis

Caption: One-step synthesis of Solriamfetol from D-Phenylalaninol.

Application 2: Chiral Auxiliary in Asymmetric Synthesis

D-Phenylalaninol can be readily converted into chiral oxazolidinone auxiliaries, which are powerful tools for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including asymmetric aldol reactions.[4] These auxiliaries create a chiral environment that directs the approach of incoming reagents, leading to the formation of a desired stereoisomer with high diastereoselectivity.

General Principle of Asymmetric Aldol Reaction using a D-Phenylalaninol-Derived Auxiliary

The N-acyloxazolidinone derived from D-Phenylalaninol can be converted to its Z-enolate, which then reacts with an aldehyde. The bulky benzyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, forcing the aldehyde to approach from the opposite face. This facial bias, explained by the Zimmerman-Traxler model, leads to a predictable and highly diastereoselective formation of the syn-aldol product.

Quantitative Data: Representative Asymmetric Aldol Reaction

The following table presents typical results for an Evans' type asymmetric aldol reaction using a chiral oxazolidinone auxiliary structurally similar to one derivable from D-Phenylalaninol.

| N-Acyloxazolidinone | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-Propionyl-(4R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 |

| N-Propionyl-(4R)-4-benzyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80-90 |

| N-Propionyl-(4R)-4-benzyl-2-oxazolidinone | Acetaldehyde | 95:5 | 75-85 |

Experimental Protocol: Representative Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction of an N-propionyloxazolidinone (derivable from D-Phenylalaninol) with an aldehyde.

Materials:

-

N-Propionyl-(4R)-4-benzyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

30% Hydrogen peroxide

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Asymmetric Aldol Addition

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N-propionyl-(4R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dibutylboron triflate (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding methanol, followed by a buffer solution of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldol adduct by flash column chromatography.

Part B: Cleavage of the Chiral Auxiliary

-

Dissolve the purified aldol adduct in a suitable solvent (e.g., THF/water or methanol).

-

For conversion to the carboxylic acid, add lithium hydroxide and hydrogen peroxide.

-

For conversion to the methyl ester, add sodium methoxide in methanol.

-

Stir the reaction until the starting material is consumed (monitored by TLC).

-

Work up the reaction accordingly to isolate the chiral β-hydroxy acid or ester and recover the chiral auxiliary.

Workflow for Asymmetric Aldol Reaction

Caption: Workflow for an asymmetric aldol reaction using a D-Phenylalaninol-derived chiral auxiliary.

Conclusion

D-Phenylalaninol is a highly valuable chiral intermediate in the pharmaceutical industry. Its applications range from being a direct precursor in the synthesis of APIs like Solriamfetol to its use in the formation of powerful chiral auxiliaries for asymmetric synthesis. The detailed protocols and workflows provided herein offer a practical guide for researchers and scientists in drug development to effectively utilize D-Phenylalaninol in their synthetic endeavors, ultimately contributing to the efficient and stereoselective production of novel therapeutics.

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones with D-Phenylalaninol-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction